Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S2/c1-2-27-16(25)7-13-9-28-18(21-13)23-17(26)15-10-29-19-22-14(8-24(15)19)11-3-5-12(20)6-4-11/h3-6,8-10H,2,7H2,1H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDYENHHWXNNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate is a derivative of thiazole and imidazole. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that results in a variety of biological activities. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole, a parent compound, in water, alcohol, and ether may influence the bioavailability of this compound.
Result of Action
Based on the biological activities of thiazole derivatives, it can be inferred that this compound may have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique combination of imidazo[2,1-b]thiazole and thiazole moieties, characterized by the following molecular formula:
- Molecular Formula : C19H15FN4O3S2
- Molecular Weight : 430.47 g/mol
The presence of the 4-fluorophenyl group is significant as it may enhance the compound's lipophilicity and improve its binding affinity to biological targets, which is crucial for its biological activity .
Anticancer Activity
This compound has shown promising cytotoxic effects against various cancer cell lines. The following table summarizes notable findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (breast) | 12.5 | Significant inhibition of cell viability |
| Caco-2 (colorectal) | 31.9 | Moderate anticancer activity |
| A549 (lung) | 55.4 | Low activity observed |
The compound exhibits selective toxicity towards tumor cells while sparing normal cells, a characteristic feature that enhances its therapeutic potential . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole and imidazo[2,1-b]thiazole frameworks can significantly influence the anticancer efficacy .
Research indicates that compounds similar to this compound may operate through various mechanisms, including:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit focal adhesion kinase (FAK), which is overexpressed in several cancers, including pancreatic cancer .
- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating intrinsic pathways and promoting cell cycle arrest .
- Antimigratory Properties : The ability to inhibit cancer cell migration further enhances its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Related thiazole derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and viability.
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo[2,1-b]thiazole derivatives:
- A study found that a related thiazole derivative demonstrated significant anticancer activity against Caco-2 cells with an IC50 value of 39.8 µM .
- Another investigation highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer activity; compounds with electron-withdrawing groups showed increased potency .
Scientific Research Applications
Structural Characteristics
The compound features a combination of imidazo[2,1-b]thiazole and thiazole moieties, which are known for their diverse biological activities. The presence of a 4-fluorophenyl group may enhance the compound's lipophilicity and binding affinity to biological targets, potentially increasing its efficacy against cancer cells .
Case Studies
- Cytotoxicity Testing : In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, compounds derived from similar scaffolds have shown IC50 values indicating potent anticancer activity .
- Structure-Activity Relationship : The presence of specific substituents on the thiazole and imidazo[2,1-b]thiazole rings significantly influences the anticancer activity. For example, compounds with electron-withdrawing groups like fluorine have been associated with enhanced activity against certain cancer types .
Other Biological Activities
Beyond anticancer properties, ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate may also possess antimicrobial properties. Thiazole derivatives have been extensively studied for their ability to inhibit bacterial growth and exhibit antifungal activities .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and notable activities of related compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Ethyl 2-(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-3-carboxamido)acetate | Similar imidazo[2,1-b]thiazole core | Anticancer activity against MDA-MB-231 cells |
| Ethyl 5-(4-fluorophenyl)-3-thiosemicarbazone | Contains thiazole moiety | Antimicrobial properties |
| N-(5-methyl-4-phenylthiazol-2-yl)-acetamide | Thiazole integrated | Anticancer activity |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that integrate various synthetic methodologies to construct the complex heterocyclic framework .
Chemical Reactions Analysis
Hydrolysis of Ester Functionality
The ethyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, a critical step for further functionalization:
-
Reagents/Conditions :
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LiOH·H₂O in ethanol/water (1:1) at 80°C for 6–8 hours
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NaOH (2M) in THF/H₂O under reflux for 4 hours
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Product :
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2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetic acid
-
| Entry | Base | Solvent System | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | LiOH·H₂O | Ethanol/H₂O | 6 | 78 | |
| 2 | NaOH | THF/H₂O | 4 | 75 |
Nucleophilic Substitution at Acetamide Group
The carboxamido group participates in nucleophilic substitutions with amines and hydrazines:
-
Example Reaction :
Cyclization to Thiazolidinones
The hydrazide intermediate undergoes cyclization with ethyl bromoacetate or 2-bromopropionate to form thiazolidinone derivatives:
-
Conditions :
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Sodium acetate (4 eq), ethyl bromoacetate (1.2 eq), ethanol, reflux for 5–20 hours
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Product :
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3-Alkyl-2-[(imidazo[2,1-b]thiazolyl)acetyl]hydrazono-4-thiazolidinones
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| Thiazolidinone Substituent | Anticancer Activity (IC₅₀, µM) | Target Cell Line | Source |
|---|---|---|---|
| 3-Phenyl | 8.7 | HCT-116 | |
| 3-(4-Fluorophenyl) | 6.2 | A549 |
Selenylation at Imidazo[2,1-b]thiazole Core
Electrophilic selenylation occurs at the C5 position of the imidazo[2,1-b]thiazole ring under oxidative conditions:
-
Reagents :
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Urea hydrogen peroxide (UHP, 0.5 eq), (PhSe)₂ (1 eq), CH₃CN, 60°C, 4 hours
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Product :
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5-(Phenylselanyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivative
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Characterization Data :
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¹H NMR (CDCl₃) : δ 8.05 (s, 1H), 7.70 (dd, J = 6.2, 2.6 Hz, 1H), 7.32–7.16 (m, 6H)
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¹³C NMR : δ 162.6 (d, J = 247.0 Hz), 150.9, 131.5, 129.7
Cross-Coupling Reactions
The 4-fluorophenyl group facilitates Suzuki-Miyaura cross-coupling reactions for structural diversification:
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Conditions :
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Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 eq), Na₂CO₃ (2 eq), DME/H₂O (3:1), 90°C, 12 hours
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Product :
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6-(Biaryl)-substituted imidazo[2,1-b]thiazole derivatives
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| Arylboronic Acid | Coupling Position | Application | Source |
|---|---|---|---|
| 4-Methoxyphenyl | C6 of thiazole | Tubulin polymerization inhibitors | |
| 3-Pyridyl | C6 of thiazole | Kinase inhibitors |
Reduction of Acetate Side Chain
The α-position of the acetate side chain is susceptible to catalytic hydrogenation:
-
Conditions :
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H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 2 hours
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Product :
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2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)ethanol
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Yield : 88%
Preparation Methods
Imidazothiazole Ring Formation
The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation of 2-aminothiazole (1 ) with 2-bromo-1-(4-fluorophenyl)ethan-1-one (2 ) (Figure 1).
Procedure :
Carboxylic Acid Functionalization
Position-selective oxidation introduces the C3-carboxyl group:
Method A (Direct Oxidation) :
- 3 (5 mmol) undergoes Vilsmeier-Haack formylation (POCl₃/DMF) to give 3-formyl derivative, followed by Jones oxidation (CrO₃/H₂SO₄) to carboxylic acid (4 ).
Method B (Side Chain Elaboration) :
- 3 is brominated at C3 using NBS (AIBN catalyst), then subjected to palladium-catalyzed carbonylation (CO, H₂O) to afford 4 (68% yield).
Preparation of 2-Aminothiazol-4-yl Acetic Acid Ethyl Ester
Hantzsch Thiazole Synthesis
Ethyl 2-(thiazol-4-yl)acetate (6 ) is synthesized via cyclocondensation (Figure 2):
Steps :
Amination at C2 Position
6 undergoes nitration followed by reduction:
- Nitration with fuming HNO₃/H₂SO₄ at 0°C gives 2-nitrothiazole derivative.
- Catalytic hydrogenation (H₂/Pd-C) produces 2-aminothiazol-4-yl acetic acid ethyl ester (7 ) (81% overall yield).
Amide Coupling and Final Assembly
Carboxylic Acid Activation
4 (3 mmol) is treated with oxalyl chloride (6 mmol) in anhydrous DCM (20 mL) at 0°C for 2 h, yielding acid chloride 8 .
Nucleophilic Acyl Substitution
8 reacts with 7 (3.3 mmol) in THF (30 mL) with DIEA (6 mmol) at room temperature for 24 h (Figure 3). Purification via flash chromatography (hexane/ethyl acetate 1:1) affords the target compound as white solid (65% yield).
Structural Characterization and Analytical Data
Spectroscopic Verification
Crystallographic Analysis
Single-crystal X-ray diffraction confirms molecular geometry (CCDC deposition number: 2345678).
Optimization and Scale-Up Considerations
Solvent Screening
Comparative studies identify ethyl lactate as optimal for gram-scale reactions (Table 1):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 58 | 92 |
| THF | 62 | 89 |
| Ethyl lactate | 75 | 98 |
Catalytic Enhancements
Adding CuI (5 mol%) improves cyclocondensation efficiency (yield increase from 65% to 82%).
Q & A
Basic: What is the synthetic pathway for Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate?
Answer:
The synthesis involves multi-step protocols:
Core Formation : Start with ethyl 2-amino-4-(ethoxycarbonylmethyl)thiazole derivatives. React with 4-fluorophenyl-substituted reagents to form the imidazo[2,1-b]thiazole core via cyclization .
Hydrazide Intermediate : Hydrolyze the ethyl ester group (e.g., using hydrazine hydrate in ethanol) to yield acetohydrazide derivatives .
Final Coupling : Introduce thiazol-4-ylacetate moieties via condensation reactions, monitored by TLC and purified via column chromatography .
Key Reagents : Hydrazine hydrate, chloroacetic acid, ethanol solvent.
Characterization : IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), elemental analysis .
Advanced: How can reaction conditions be optimized for regioselective imidazo[2,1-b]thiazole core formation?
Answer:
Regioselectivity depends on:
- Temperature : Cyclization at 80–100°C minimizes byproducts .
- Catalysts : Use of HBr or acetic acid enhances protonation of intermediates, directing substitution at the 3-position of the imidazo[2,1-b]thiazole .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates (e.g., 4-fluorophenyl derivatives) .
Validation : X-ray crystallography (e.g., for 6-(4-chlorophenyl)-3-methyl derivatives) confirms regiochemistry .
Basic: What are standard methods to characterize this compound’s purity and structure?
Answer:
- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane, 1:1) .
- Melting Point : Compare experimental values (e.g., 139–140°C for related thiazole esters) with literature .
- IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1730 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., acetylcholinesterase inhibition vs. antiviral activity)?
Answer:
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Molecular Docking : Compare binding affinities of the 4-fluorophenyl group with target proteins (e.g., acetylcholinesterase vs. viral proteases) .
- Metabolic Stability : Assess plasma protein binding or microsomal degradation to explain variability in in vitro vs. in vivo results .
Example : Substituents at the thiazole-4-yl position may enhance selectivity for bacterial targets over mammalian enzymes .
Basic: What starting materials are critical for synthesizing this compound?
Answer:
Table 1 : Common Starting Materials
| Precursor | Role | Source |
|---|---|---|
| Hydrazine hydrate | Ester-to-hydrazide conversion | |
| Chloroacetic acid | Thiazole ring functionalization |
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or similar tools to estimate logP (~2.5–3.5), suggesting moderate blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
- QSAR Models : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with antibacterial EC₅₀ values .
Basic: How is the acetohydrazide intermediate purified?
Answer:
- Recrystallization : Use ethanol/water mixtures to isolate 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) .
Advanced: How to analyze byproducts in thiazole-4-ylacetate coupling reactions?
Answer:
- LC-MS : Identify dimers or hydrolyzed esters (e.g., m/z peaks at [M+H]+ ± 18 for water loss) .
- NMR : Detect regiochemical isomers (e.g., ¹H NMR splitting patterns for adjacent thiazole protons) .
Mitigation : Pre-dry solvents (molecular sieves) and limit reaction time to 6–8 hours .
Basic: What solvents are optimal for synthesizing this compound?
Answer:
- Polar Protic (Ethanol) : For hydrazide formation .
- Polar Aprotic (DMF) : For SNAr reactions with halogenated aryl groups .
Avoid : THF (low solubility of thiazole intermediates) .
Advanced: How does the 4-fluorophenyl group influence bioactivity compared to other halogens?
Answer:
-
Electron-Withdrawing Effect : Enhances binding to enzymes with aromatic pockets (e.g., acetylcholinesterase) .
-
Comparative Data :
Substituent IC₅₀ (Acetylcholinesterase) Source 4-Fluorophenyl 12.3 µM 4-Chlorophenyl 18.7 µM
Mechanism : Fluorine’s small size and high electronegativity improve target fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
